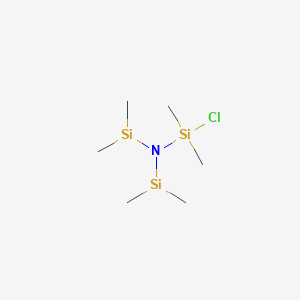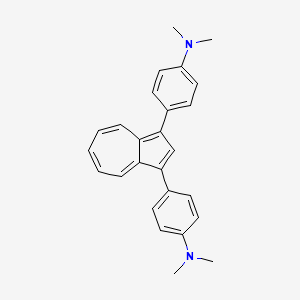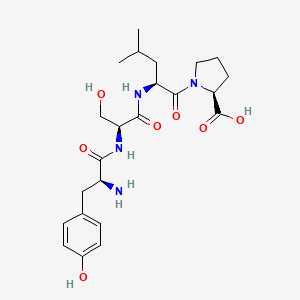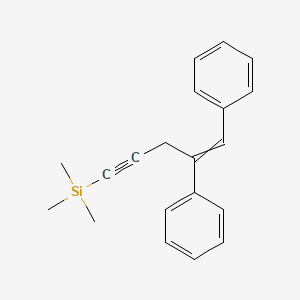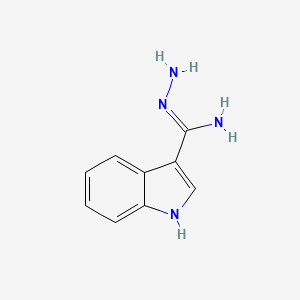![molecular formula C16H14BrNO B14193479 3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole CAS No. 832691-16-4](/img/structure/B14193479.png)
3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This specific compound features a bromine atom at the 3-position and a prop-1-en-1-yloxy methyl group at the 9-position of the carbazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole typically involves multiple steps:
Alkylation: The 9-position of the carbazole is functionalized by introducing a prop-1-en-1-yloxy methyl group. This can be done using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the carbazole core.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Used in the development of new materials with unique electronic properties.
Chemical Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole depends on its application. In organic electronics, it functions by facilitating charge transport due to its conjugated structure. In pharmaceuticals, its mechanism would depend on the specific biological target it interacts with, which could involve binding to proteins or nucleic acids and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-9H-carbazole: Lacks the prop-1-en-1-yloxy methyl group, making it less versatile in certain applications.
9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole: Lacks the bromine atom, which limits its use in substitution and coupling reactions.
Uniqueness
3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole is unique due to the presence of both the bromine atom and the prop-1-en-1-yloxy methyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Número CAS |
832691-16-4 |
|---|---|
Fórmula molecular |
C16H14BrNO |
Peso molecular |
316.19 g/mol |
Nombre IUPAC |
3-bromo-9-(prop-1-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H14BrNO/c1-2-9-19-11-18-15-6-4-3-5-13(15)14-10-12(17)7-8-16(14)18/h2-10H,11H2,1H3 |
Clave InChI |
JNWXEJMJUJGOMO-UHFFFAOYSA-N |
SMILES canónico |
CC=COCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)
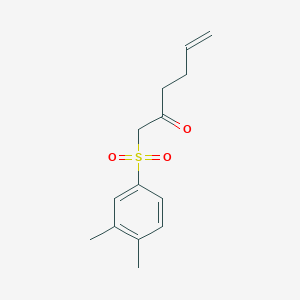
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)

![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)
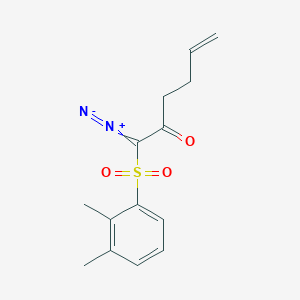
![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)
